molecular formula C11H14NO2P B14518502 1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine CAS No. 62770-18-7

1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine

Cat. No.: B14518502
CAS No.: 62770-18-7
M. Wt: 223.21 g/mol
InChI Key: NQAYFOZIMCZVFE-UHFFFAOYSA-N
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Description

1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine is a chemical compound that features a unique structure combining a piperidine ring with a benzodioxaphosphol moiety

Preparation Methods

The synthesis of 1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine typically involves the reaction of piperidine with a benzodioxaphosphol precursor under specific conditions. The synthetic route may include steps such as:

    Formation of the Benzodioxaphosphol Precursor: This involves the reaction of appropriate starting materials to form the benzodioxaphosphol ring.

    Coupling with Piperidine: The benzodioxaphosphol precursor is then reacted with piperidine under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2H-1,3,2-Benzodioxaphosphol-2-yl)piperidine can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds that feature the piperidine ring but lack the benzodioxaphosphol moiety.

    Benzodioxaphosphol Compounds: Molecules that contain the benzodioxaphosphol ring but do not have the piperidine component.

The uniqueness of this compound lies in its combined structure, which may confer specific properties and activities not observed in its individual components.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis, chemical reactions, and applications continue to be areas of active research, promising new insights and developments in chemistry, biology, medicine, and industry.

Properties

CAS No.

62770-18-7

Molecular Formula

C11H14NO2P

Molecular Weight

223.21 g/mol

IUPAC Name

1-(1,3,2-benzodioxaphosphol-2-yl)piperidine

InChI

InChI=1S/C11H14NO2P/c1-4-8-12(9-5-1)15-13-10-6-2-3-7-11(10)14-15/h2-3,6-7H,1,4-5,8-9H2

InChI Key

NQAYFOZIMCZVFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P2OC3=CC=CC=C3O2

Origin of Product

United States

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